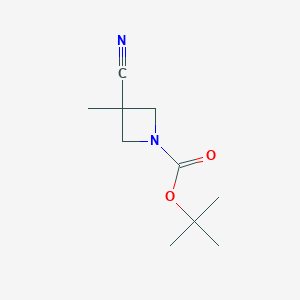

Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 3-cyano-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXUECUCCJEQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719278 | |

| Record name | tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936850-09-8 | |

| Record name | tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate chemical properties

An In-depth Technical Guide to Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound. This molecule is a highly valuable, functionalized azetidine building block for medicinal chemistry and drug discovery. The introduction of a quaternary carbon center at the 3-position of the azetidine ring offers unique structural constraints and metabolic stability to derivative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.

Introduction: The Strategic Value of Substituted Azetidines

Saturated heterocycles are foundational scaffolds in modern drug discovery, and among them, the azetidine ring has emerged as a particularly valuable motif. Its strained four-membered ring system imparts a rigid, three-dimensional geometry that can effectively orient substituents for optimal interaction with biological targets. Furthermore, azetidines are considered "bioisosteres" of more common rings like pyrrolidine and piperidine but possess a distinct vector space for substituent placement.

This compound (Compound 26 as referenced in select literature) is a prime example of a next-generation azetidine building block.[1] It features three key points of functionality:

-

A Boc-protected nitrogen , which allows for stable handling and purification while enabling straightforward deprotection for subsequent functionalization.

-

A nitrile (cyano) group , a versatile functional handle that can be transformed into a primary amine, a carboxylic acid, an amide, or a tetrazole ring.

-

A quaternary center at the C3 position, created by the methyl group. This feature is of high strategic importance as it can enhance metabolic stability by blocking a potential site of oxidative metabolism and can lock the conformation of substituents, reducing the entropic penalty of binding to a protein target.

This guide will explore the core chemical properties and synthetic utility of this compound, providing the necessary technical insights for its effective application in research and development.

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. These are calculated based on its structure and compared with its immediate precursor, tert-butyl 3-cyanoazetidine-1-carboxylate.

| Property | Value (for this compound) | Value (for Precursor: Tert-butyl 3-cyanoazetidine-1-carboxylate) | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₂ | C₉H₁₄N₂O₂ | |

| Molecular Weight | 196.25 g/mol | 182.22 g/mol | [2] |

| CAS Number | 1422530-08-4 (as referenced in literature for compound 26) | 142253-54-1 | [1][2][3] |

| IUPAC Name | This compound | tert-butyl 3-cyanoazetidine-1-carboxylate | [2] |

| Appearance | Expected to be a solid or oil | Solid | |

| Canonical SMILES | CC1(C#N)CN(C1)C(=O)OC(C)(C)C | C1C(C#N)N(C1)C(=O)OC(C)(C)C | |

| InChI Key | - | WEFREESWPHICPL-UHFFFAOYSA-N | |

| XLogP3 (Predicted) | ~1.0 | 0.6 | [2] |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification

The primary route to this compound involves the alkylation of its direct precursor, tert-butyl 3-cyanoazetidine-1-carboxylate. This process leverages the acidity of the α-proton to the nitrile group.

Synthesis of Precursor: Tert-butyl 3-cyanoazetidine-1-carboxylate

The precursor is typically synthesized from commercially available 1-Boc-3-azetidinone. A common method is the two-step procedure involving a Wadsworth-Emmons reaction followed by a Michael addition, although direct conversion from a tosyl- or mesyl-activated alcohol is also feasible. A robust method starts from 3-cyanoazetidine hydrochloride.[4]

-

Boc Protection: 3-Cyanoazetidine hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).[4]

-

Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved via silica gel column chromatography.[4]

Synthesis of this compound

The key transformation is the methylation at the C3 position. This requires deprotonation of the C-H bond adjacent to the cyano group, followed by quenching with an electrophilic methyl source.

-

Deprotonation: Tert-butyl 3-cyanoazetidine-1-carboxylate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is added slowly to generate the carbanion.[5]

-

Alkylation: An electrophile, such as methyl iodide (CH₃I), is added to the solution. The reaction is allowed to proceed at low temperature before gradually warming to room temperature.

-

Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted. Purification is performed using column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Synthetic pathway to the title compound via alkylation.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of the final compound. Based on data from related structures and published supplementary information for compound 26 , the following are expected spectroscopic characteristics.[1]

| Spectroscopic Method | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.2-4.0 (m, 4H, azetidine CH₂), ~1.7 (s, 3H, C-CH₃), ~1.45 (s, 9H, Boc C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156 (C=O, Boc), ~120 (C≡N), ~81 (O-C(CH₃)₃), ~55 (azetidine CH₂), ~35 (quaternary C-CN), ~28 (C(CH₃)₃), ~25 (C-CH₃) |

| Mass Spectrometry (ESI+) | m/z: 197.13 [M+H]⁺, 219.11 [M+Na]⁺ |

| Infrared (IR) | ν (cm⁻¹): ~2240 (C≡N stretch), ~1695 (C=O stretch, carbamate) |

Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument used. The values provided are predictive based on established chemical shift ranges and data for analogous compounds.[6]

Reactivity and Chemical Transformations

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups.

-

Boc Group Deprotection: The tert-butoxycarbonyl (Boc) protecting group is reliably cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in dioxane or an alcohol.[7] This unmasks the azetidine nitrogen, which can then participate in a wide range of reactions including N-alkylation, N-acylation, N-arylation, and reductive amination.

-

Cyano Group Transformations: The nitrile is a versatile precursor to other key functional groups.

-

Reduction to Amine: It can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation. This provides a valuable linker for further elaboration.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic acid, yielding 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.[5][8] This derivative is a constrained, non-natural amino acid.

-

Conversion to Tetrazole: The nitrile can react with azides (e.g., sodium azide with a Lewis acid) to form a 5-substituted tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

-

Reactivity Map

Caption: Potential chemical transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for targeting a variety of diseases. The azetidine core is prevalent in numerous biologically active compounds.

-

Janus Kinase (JAK) Inhibitors: The related azetidinyl-acetonitrile moiety is a key component of Baricitinib, a known JAK1/JAK2 inhibitor used to treat rheumatoid arthritis.[7] The introduction of a methyl group at the 3-position can be explored to create novel analogues with potentially altered selectivity or potency profiles.

-

Anticancer Agents: Azetidine derivatives have been investigated as anticancer agents.[5] The rigid scaffold can be used to develop inhibitors of protein-protein interactions or enzymes implicated in cancer progression.

-

Neurological Disorders: The constrained nature of the azetidine ring is useful for designing ligands for central nervous system (CNS) targets. For example, azetidine derivatives have been explored as sphingosine-1-phosphate (S1P) receptor agonists, which are relevant for treating conditions like multiple sclerosis.[5]

-

PROTAC Linkers: Functionalized azetidines can serve as components of PROTAC (PROteolysis TArgeting Chimera) linkers, connecting a target-binding warhead to an E3 ligase-binding moiety.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following information is based on the SDS for the closely related precursor, tert-butyl 3-cyanoazetidine-1-carboxylate, and should be used as a guideline. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. |

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the methylation of the precursor.

Materials:

-

Tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.1 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 3-cyanoazetidine-1-carboxylate. Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add the LiHMDS solution dropwise via syringe over 15 minutes. The causality here is critical: slow addition prevents localized heating and unwanted side reactions. Stir the mixture at -78 °C for 1 hour. The strong, sterically hindered base is chosen to ensure complete and clean deprotonation without attacking the carbamate or nitrile.

-

Alkylation: Add methyl iodide dropwise to the reaction mixture. Stir at -78 °C for an additional 2 hours.

-

Warming: Allow the reaction to slowly warm to room temperature and stir for 16 hours (overnight).

-

Quenching: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. This protonates any remaining base and carbanion.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. The purpose of the brine wash is to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

References

-

Zhang, M., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC, NIH. [Link]

-

Evotec (n.d.). tert-Butyl (2R)-2-cyanoazetidine-1-carboxylate. Evotec. [Link]

-

Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]

-

Acros Pharmatech (n.d.). tert-Butyl 3-amino-3-methylazetidine-1-carboxylate. Acros Pharmatech. [Link]

-

PubChem (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. PubChem. [Link]

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

-

PubChem (n.d.). Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate. PubChem. [Link]

-

The Royal Society of Chemistry (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]

-

PubChemLite (n.d.). Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. PubChemLite. [Link]

-

Oregon State University (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

- Google Patents (n.d.). US10208040B2 - Fused imidazo-piperidine JAK inhibitors.

-

Molway Sourcing (n.d.). Tert-Butyl 3-cyanoazetidine-1-carboxylate. Molway Sourcing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of 1-Boc-3-Cyanoazetidine in Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Google Patents (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Google Patents (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

El-Sayed, N. S., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC, NIH. [Link]

-

PubChem (n.d.). 1-Boc-3-cyanoazetidine. PubChem. [Link]

- Google Patents (n.d.). US4520201A - Synthesis of cimetidine and analogs thereof.

-

Knight Chemicals Online (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1-Boc-3-cyanoazetidine | C9H14N2O2 | CID 10631283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molwaysourcing.com [molwaysourcing.com]

- 4. 1-Boc-3-Cyanoazetidine | 142253-54-1 [chemicalbook.com]

- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2092830-09-4|tert-butyl 3-[amino(cyano)methyl]azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate CAS number 936850-09-8

An In-depth Technical Guide to Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (CAS 936850-09-8)

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery

This compound, identified by its CAS number 936850-09-8, is a highly valuable synthetic building block in the field of medicinal chemistry.[1][2] Its structure is distinguished by a strained four-membered azetidine ring, a quaternary center bearing both a methyl and a cyano group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination of features makes it an attractive starting point for the synthesis of novel therapeutic agents.

The azetidine ring, a saturated nitrogen-containing heterocycle, is increasingly recognized as a "privileged" scaffold in drug design.[3][4] It serves as a conformationally restricted bioisostere for more flexible acyclic fragments or larger ring systems, often leading to improved binding affinity and metabolic stability in drug candidates.[5][6] The quaternary center at the 3-position introduces a specific three-dimensional vector for substitution, while the cyano and Boc groups provide orthogonal handles for a wide array of chemical transformations. This guide offers a comprehensive overview of the compound's properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of synthetic chemistry. The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 936850-09-8 | [7][8][9] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [8] |

| Molecular Weight | 196.25 g/mol | [8] |

| Form | Solid | [7] |

| Boiling Point | 292°C (Predicted) | [7] |

| Density | 1.09 g/cm³ (Predicted) | [7] |

| Flash Point | 130°C (Predicted) | [7] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. While experimental spectra should always be acquired for lot-specific validation, the following represents the expected data based on the compound's structure.[10][11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The tert-butyl group of the Boc protector will appear as a sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm. The methyl group at the C3 position will present as a singlet integrating to 3 protons. The four protons on the azetidine ring will appear as multiplets in the δ 3.5-4.5 ppm region, reflecting their diastereotopic nature and coupling with each other.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 10 carbon atoms. Key expected signals include the carbonyl carbon of the Boc group (~155 ppm), the cyano carbon (~120 ppm), the quaternary carbon of the Boc group (~80 ppm), the quaternary C3 carbon of the azetidine ring, the carbons of the tert-butyl group (~28 ppm), the methyl group, and the two methylene carbons of the azetidine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.[10][13] A sharp, strong absorption band is expected around 2240 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretch. A strong absorption around 1690-1710 cm⁻¹ will correspond to the carbonyl (C=O) stretch of the Boc-carbamate group.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z = 196. A prominent fragment is often seen at m/z = 140, corresponding to the loss of a tert-butyl group ([M-56]⁺), and another at m/z = 96, corresponding to the loss of the entire Boc group ([M-100]⁺).[14]

Synthesis and Purification

While several proprietary methods exist for the large-scale production of this reagent, a general synthetic approach can be conceptualized from established azetidine chemistry. A plausible route involves the functionalization of a pre-formed N-Boc protected azetidine precursor.

Conceptual Synthetic Workflow

A common strategy for creating 3,3-disubstituted azetidines involves the alkylation of a C3-functionalized precursor. The following diagram illustrates a potential synthetic pathway starting from the commercially available N-Boc-3-azetidinone.

Caption: Conceptual synthesis of the target molecule.

This pathway leverages a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by a conjugate addition to install the methyl group at the C3 position.[15]

General Experimental Protocol: Synthesis via Alkylation

An alternative and direct approach involves the α-alkylation of tert-butyl 3-cyanoazetidine-1-carboxylate. This method relies on the deprotonation of the C3-proton, which is activated by the adjacent cyano group, followed by quenching with an electrophilic methyl source.

Step-by-Step Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Alkylation: Add an electrophilic methyl source, such as methyl iodide (MeI) (1.2 equiv), to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: A Gateway to Diverse Functionality

The true value of this building block lies in the selective transformations of its functional groups. The Boc-group and the nitrile can be manipulated independently to generate key intermediates for drug discovery programs.

Caption: Key reactivity pathways of the title compound.

N-Boc Deprotection

The Boc group is a robust amine protector that is readily cleaved under acidic conditions, leaving most other functional groups intact.[16] This unmasks the secondary amine of the azetidine ring for further elaboration, such as acylation, alkylation, or sulfonylation.

Protocol: Deprotection with Trifluoroacetic Acid (TFA) [17]

-

Dissolve the N-Boc protected azetidine (1.0 equiv) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue, the azetidinium trifluoroacetate salt, can often be used directly in the next step or triturated with diethyl ether to yield a solid.

Transformations of the Nitrile Group

The nitrile group is a versatile precursor to two of the most important functional groups in medicinal chemistry: primary amines and carboxylic acids.[18][19][20]

Protocol: Nitrile Reduction to a Primary Amine [21][22]

-

Catalytic Hydrogenation: In a high-pressure vessel, dissolve the nitrile (1.0 equiv) in methanol or ethanol, often with the addition of ammonia to suppress secondary amine formation.[23]

-

Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).

-

Heat and stir the reaction until hydrogen uptake ceases.

-

Cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified by chromatography or crystallization.

Protocol: Nitrile Hydrolysis to a Carboxylic Acid [24][25]

-

In a round-bottom flask, suspend the nitrile (1.0 equiv) in an aqueous solution of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS). The reaction involves the initial formation of a primary amide, which is subsequently hydrolyzed.[26]

-

Acidic Work-up: If using acidic hydrolysis, cool the reaction mixture and concentrate it. The resulting carboxylic acid hydrochloride salt can be isolated.

-

Basic Work-up: If using basic hydrolysis, cool the reaction mixture and acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

-

The product can be isolated by filtration or extraction with an organic solvent.

Applications and Significance in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a key intermediate. The derivatives accessed through the reactions described above are instrumental in constructing more complex molecular architectures.

-

3-(Aminomethyl)-3-methylazetidine derivatives: The primary amine generated from nitrile reduction is a crucial nucleophile. It can be used to form amides, sulfonamides, ureas, and other functionalities, allowing for the exploration of structure-activity relationships (SAR) by attaching various substituents.

-

3-Carboxy-3-methylazetidine derivatives: The carboxylic acid from nitrile hydrolysis is a versatile handle for forming amide bonds (e.g., with amines via peptide coupling reagents) or esters. This is a cornerstone of many drug synthesis campaigns.

-

Scaffold Rigidity: The azetidine ring locks the substituents at the 3-position into a well-defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[5] This structural motif has been successfully incorporated into molecules targeting a range of diseases, including cancers and central nervous system disorders.[6][27]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

GHS Classification: The compound is generally classified with the GHS07 pictogram, indicating it may cause skin and eye irritation.[7]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically between 2-8°C, to ensure long-term stability.[7][8]

Conclusion

This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. Its well-defined three-dimensional structure, combined with the orthogonal reactivity of the N-Boc and C3-cyano functional groups, provides a robust platform for generating libraries of novel compounds. A thorough understanding of its properties, synthesis, and chemical reactivity, as detailed in this guide, empowers researchers to effectively leverage this scaffold in the rational design and development of next-generation therapeutics.

References

- CAS DataBase - ChemicalBook. (n.d.). 936850-09-8.

- Benchchem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1.

- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports.

- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.

- BLDpharm. (n.d.). 936850-09-8|this compound.

- Combi-Blocks. (n.d.). Safety Data Sheet.

- Ambeed.com. (n.d.). 1493737-08-8 | tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate.

- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar.

- 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). Chemicalbook.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.

- Synthesis of Azetidines. (2011). Progress in Chemistry.

- Azetidine‐2‐carbonitrile derivatives for anti‐malarial activity. (n.d.). ResearchGate.

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.

- Azetidine Synthesis. (n.d.). Book.

- Sigma-Aldrich. (n.d.). C7740.

- Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II.

- Nitrile reduction. (n.d.). Wikipedia.

- Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep.

- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. (2025). Benchchem.

- Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich.

- tert-Butyl 3-cyanoazetidine-1-carboxylate. (n.d.). MedChemExpress.

- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.

- Hydrolysis of nitriles. (n.d.). Chemguide.

- Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.

- Hydrolysis of Nitriles. (2021). YouTube.

- tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate. (n.d.). MySkinRecipes.

- Reduction of nitriles to primary amines. (n.d.). Chemguide.

- Amine Synthesis by Nitrile Reduction. (n.d.). Study Mind.

- Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.

- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem.

- 2092830-09-4|tert-butyl 3-[amino(cyano)methyl]azetidine-1-carboxylate. (n.d.). BLDpharm.

- 2092232-59-0|tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate. (n.d.). BLDpharm.

- Buy Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate. (n.d.). EvitaChem.

- Azetidines. (n.d.). Enamine.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.

- Azetidine Boronic Ester Building Blocks for Medicinal Chemistry. (n.d.). FindAPhD.com.

- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). ResearchGate.

- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI.

- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. (n.d.). PubChem.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI.

- Spectral Information in PubChem. (2017). NIH.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Course document.

- NMR and IR Spectra Analysis Guide. (n.d.). Scribd.

- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (2022). CRC Press.

- The MS and NMR spectra along with some prominent IR peaks of an unknown compound. (n.d.). Pearson+.

- tert-butyl 3-aminoazetidine-1-carboxylate. (n.d.). CPHI Online.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Azetidines - Enamine [enamine.net]

- 6. findaphd.com [findaphd.com]

- 7. 936850-09-8 | CAS DataBase [m.chemicalbook.com]

- 8. 936850-09-8|this compound|BLD Pharm [bldpharm.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lehigh.edu [lehigh.edu]

- 13. scribd.com [scribd.com]

- 14. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 15. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 19. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 20. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. studymind.co.uk [studymind.co.uk]

- 23. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 24. organicchemistrytutor.com [organicchemistrytutor.com]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. youtube.com [youtube.com]

- 27. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate molecular weight

An In-depth Technical Guide to tert-Butyl 3-Cyano-3-methylazetidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for imparting favorable physicochemical properties such as increased metabolic stability, improved solubility, and reduced lipophilicity.[1] This guide focuses on the specific 3,3-disubstituted derivative, This compound . While this compound represents a specialized chemical entity, this document provides a comprehensive technical overview of its core properties, a robust proposed synthetic route based on established chemical precedent, and a workflow for its analytical characterization. The insights herein are designed to empower researchers in drug discovery to leverage this valuable building block for the creation of novel therapeutics.

Physicochemical and Structural Properties

The defining feature of this molecule is a quaternary carbon at the 3-position of the azetidine ring, which imparts significant structural rigidity. The nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a standard protecting group in organic synthesis that stabilizes the molecule and prevents unwanted side reactions, yet can be removed under mild acidic conditions.[2][3] The cyano and methyl groups at the C3 position offer distinct vectors for further chemical elaboration or for mediating interactions with biological targets.

The fundamental properties, calculated from its structure, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂ | (Calculated) |

| Molecular Weight | 196.25 g/mol | (Calculated) |

| Monoisotopic Mass | 196.1212 Da | (Calculated) |

| CAS Number | Not assigned | (Novel Compound) |

| IUPAC Name | This compound | (Nomenclature) |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3,3-disubstituted azetidines can be challenging; however, a modular approach starting from a readily available precursor is the most logical strategy.[4] We propose a highly feasible two-step synthesis beginning with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This step utilizes a Horner-Wadsworth-Emmons reaction, a reliable method for forming carbon-carbon double bonds.[5]

-

To a stirred solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), slowly add potassium tert-butoxide (1.1 equivalents, 1M solution in THF) at -5 °C.

-

Stir the resulting mixture for 3 hours at -5 °C to ensure complete formation of the phosphonate ylide.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 16-20 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the intermediate alkene.[5]

Causality: The strong base (potassium tert-butoxide) deprotonates the phosphonate ester, creating a nucleophilic ylide. This ylide attacks the carbonyl carbon of the azetidine ketone, leading to an intermediate which then eliminates diethyl phosphate to form the desired α,β-unsaturated nitrile.

Step 2: Synthesis of this compound

This step involves a conjugate (Michael) addition of a methyl group to the electron-deficient double bond. The use of a Gilman reagent (lithium dimethylcuprate) is often preferred for such 1,4-additions to minimize direct 1,2-attack on the nitrile group.

-

Prepare the Gilman reagent in situ: To a suspension of copper(I) iodide (CuI, 1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add methylmagnesium bromide (2.0 equivalents, solution in THF/diethyl ether) dropwise. Stir for 30 minutes.

-

Add a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equivalent) from Step 1 in anhydrous THF to the Gilman reagent at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography.

Causality: The α,β-unsaturated nitrile is an excellent Michael acceptor. The "soft" nucleophilic nature of the Gilman reagent preferentially attacks the β-carbon of the double bond (1,4-conjugate addition), which is the kinetically and thermodynamically favored pathway, to install the methyl group and generate the desired 3,3-disubstituted azetidine.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is paramount. A multi-technique approach ensures a self-validating system of analysis.

Diagram of Analytical Characterization Workflow

Caption: Integrated workflow for product validation.

Characterization Protocols

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).

-

Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 197.1285, confirming the molecular formula C₁₀H₁₆N₂O₂.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Expect to observe distinct signals for the Boc group (a singlet at ~1.4 ppm, integrating to 9H), the newly introduced methyl group (a singlet, integrating to 3H), and the diastereotopic protons of the azetidine ring (typically complex multiplets between 3.5-4.5 ppm, each integrating to 2H).

-

¹³C NMR: Expect signals for the quaternary carbon of the Boc group, the carbonyl carbon (~156 ppm), the quaternary C3 carbon of the azetidine ring, and the carbons of the methyl, Boc, and azetidine ring.

-

-

Purity Assessment:

-

Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Method: A standard gradient method (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) should be employed.

-

Expected Result: A single major peak with a purity level of ≥95% is typically required for compounds intended for drug discovery screening.

-

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a 3,3-disubstituted azetidine scaffold is a validated strategy for enhancing the "drug-likeness" of a lead compound.[6][7]

-

Scaffold Rigidity: The strained four-membered ring provides a rigid framework that can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[4]

-

Improved Physicochemical Properties: Azetidines are known to improve aqueous solubility and reduce the lipophilicity of parent molecules when used to replace larger carbocyclic or heterocyclic rings (a concept known as bioisosterism).[4]

-

Metabolic Stability: The quaternary center at C3 blocks a potential site of metabolic oxidation, which can enhance the pharmacokinetic profile of a drug candidate.

-

Vectors for Diversification: The cyano group is a versatile functional handle. It can act as a hydrogen bond acceptor or be chemically transformed into other groups, such as a carboxylic acid (via hydrolysis) or an amine (via reduction), allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This building block is therefore an excellent candidate for incorporation into discovery programs targeting a wide range of diseases, from central nervous system disorders to oncology.[8][9]

References

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). Available at: [Link]

-

Molbase. tert-butyl 3-(1-cyano-1-methylethyl)azetidine-1-carboxylate. Available at: [Link]

-

PubChem. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. Available at: [Link]

-

He, Z., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports via PMC. Available at: [Link]

-

ACS Publications. Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (2012). Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

GRG Life Sciences. CAS NO 142253-54-1 Tert-Butyl-3-Cyanoazetidine-1-Carboxylate. Available at: [Link]

-

A2Z Chemical. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate. Available at: [Link]

-

Couty, F., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2011). ACS Chemical Neuroscience via PMC. Available at: [Link]

-

O'Brien, P., et al. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2015). Organic Letters. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate

This guide provides a comprehensive, technically-focused protocol for the complete structure elucidation of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Introduction: The Significance of Azetidines in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their strained ring system imparts unique conformational properties, making them valuable scaffolds in the design of novel therapeutic agents. This compound, in particular, serves as a key building block for more complex molecules, with the cyano group offering a versatile handle for further chemical transformations.[1] Accurate and unambiguous structural confirmation of this intermediate is therefore a critical first step in any synthetic campaign.

This guide will systematically detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to achieve a definitive structural assignment.

Foundational Analysis: The Logic of Spectroscopic Integration

The elucidation of a novel small molecule's structure is rarely accomplished with a single analytical technique. Instead, it relies on the synergistic interpretation of data from multiple spectroscopic methods.[2] Each technique provides a unique piece of the structural puzzle, and their combined evidence builds a robust and irrefutable case for the final assigned structure.

Our approach follows a logical progression:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.

dot graph "Spectroscopic_Integration_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

MS [label="Mass Spectrometry\n(Molecular Formula)", fillcolor="#4285F4"]; IR [label="Infrared Spectroscopy\n(Functional Groups)", fillcolor="#EA4335"]; NMR [label="NMR Spectroscopy\n(Connectivity & Environment)", fillcolor="#34A853"]; Structure [label="Final Structure Confirmation", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];

MS -> IR [label="Provides context for\nfunctional group masses"]; IR -> NMR [label="Confirms functional groups\npredicted by NMR shifts"]; NMR -> Structure [label="Defines the molecular\nscaffold"]; MS -> Structure [label="Confirms overall mass"]; IR -> Structure [label="Confirms key bonds"]; } caption: "Workflow for Integrated Spectroscopic Analysis"

Mass Spectrometry: Establishing the Molecular Formula

Objective: To determine the accurate molecular mass and deduce the elemental formula of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to facilitate the formation of protonated molecules [M+H]+ or sodium adducts [M+Na]+.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Data Interpretation & Causality:

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under certain mass spectrometry conditions, particularly in-source decay.[3] This can lead to the observation of fragment ions corresponding to the loss of isobutylene (-56 Da) or the entire Boc group (-100 Da).[4][5][6] While these fragments can be diagnostic, it is crucial to identify the intact molecular ion to confirm the molecular weight. The expected molecular weight for C10H16N2O2 is 196.1212 g/mol .

| Ion | Expected m/z (monoisotopic) | Observation Notes |

| [M+H]+ | 197.1285 | Primary ion for molecular weight confirmation. |

| [M+Na]+ | 219.1104 | Often observed as a sodium adduct, providing secondary confirmation. |

| [M+H-C4H8]+ | 141.0659 | Result of neutral loss of isobutylene from the Boc group.[3] |

| [M+H-Boc]+ | 97.0760 | Corresponds to the complete loss of the Boc group, leaving the protonated 3-cyano-3-methylazetidine core. |

Infrared Spectroscopy: Identifying Key Functional Groups

Objective: To confirm the presence of the nitrile (C≡N) and carbamate (N-C=O) functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Data Analysis: Identify and assign the characteristic absorption bands for the expected functional groups.

Data Interpretation & Causality:

Infrared spectroscopy is a powerful tool for the rapid identification of specific bond types.[7] The nitrile and carbamate groups have very distinct and strong absorption bands.

-

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond exhibits a sharp, strong absorption in the region of 2260-2220 cm⁻¹.[8][9] The intensity of this peak is due to the large change in dipole moment during the stretching vibration.[9]

-

Carbamate (C=O) Stretch: The carbonyl group of the Boc-carbamate will show a strong absorption band typically between 1700-1680 cm⁻¹.[10][11] The exact position can be influenced by the electronic environment.

-

Carbamate (C-O) Stretch: A strong C-O stretching vibration associated with the carbamate is also expected, typically in the 1300-1000 cm⁻¹ region.[10]

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |

| Nitrile (C≡N) | ~2240 | Strong, sharp |

| Carbamate (C=O) | ~1690 | Strong, sharp |

| C-H (sp³) | 2980-2850 | Medium to strong |

| Carbamate (C-O) | ~1160 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Objective: To elucidate the precise connectivity of all atoms in the molecule by analyzing the chemical environment of each proton and carbon nucleus. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[12]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Distortionless Enhancement by Polarization Transfer (DEPT-135)

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

dot graph "NMR_Elucidation_Strategy" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

H1 [label="¹H NMR\n(Proton Environments\n& Multiplicity)", fillcolor="#4285F4"]; C13 [label="¹³C NMR\n(Carbon Environments)", fillcolor="#EA4335"]; DEPT [label="DEPT-135\n(CH, CH₂, CH₃ Multiplicity)", fillcolor="#FBBC05", fontcolor="#202124"]; COSY [label="COSY\n(¹H-¹H Correlations)", fillcolor="#34A853"]; HSQC [label="HSQC\n(¹H-¹³C One-Bond\nCorrelations)", fillcolor="#4285F4"]; HMBC [label="HMBC\n(¹H-¹³C Long-Range\nCorrelations)", fillcolor="#EA4335"]; Structure [label="Final Structure", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];

H1 -> COSY; H1 -> HSQC; H1 -> HMBC; C13 -> DEPT; C13 -> HSQC; C13 -> HMBC; COSY -> Structure; HSQC -> Structure; HMBC -> Structure; } caption: "NMR experiment workflow for structure elucidation"

¹H and ¹³C NMR Data Interpretation

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus, providing detailed structural information.[13]

¹H NMR Analysis:

-

tert-Butyl Protons: A large singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm, characteristic of the Boc group's chemically equivalent methyl groups.[13]

-

Azetidine Methylene Protons: The four protons on the azetidine ring are diastereotopic due to the C3-substitution. They will appear as two distinct sets of signals, likely multiplets or complex patterns, in the range of δ 3.8-4.4 ppm.[13][14]

-

Methyl Protons: A singlet integrating to 3 protons for the methyl group at the C3 position is expected, likely in the region of δ 1.6-1.8 ppm.

¹³C NMR and DEPT-135 Analysis:

-

Carbamate Carbonyl (C=O): Expected around δ 155 ppm.

-

Nitrile Carbon (C≡N): Typically appears in the range of δ 115-125 ppm.[15]

-

Boc Quaternary Carbon (C(CH₃)₃): Expected around δ 80 ppm.

-

Azetidine Methylene Carbons (CH₂): Two signals are expected for the C2 and C4 carbons of the azetidine ring, likely around δ 55-60 ppm. DEPT-135 will show these as negative signals.

-

Azetidine Quaternary Carbon (C3): The quaternary carbon at position 3, bonded to the methyl and cyano groups, is expected around δ 40-45 ppm. This signal will be absent in the DEPT-135 spectrum.

-

Boc Methyl Carbons (CH₃): A single signal around δ 28 ppm. DEPT-135 will show this as a positive signal.

-

C3-Methyl Carbon (CH₃): A signal for the methyl group attached to the azetidine ring, likely around δ 20-25 ppm. DEPT-135 will show this as a positive signal.

| Assignment | ¹H Chemical Shift (δ ppm) (Multiplicity, J Hz) | ¹³C Chemical Shift (δ ppm) | DEPT-135 |

| -C(C H₃)₃ | ~1.45 (s, 9H) | ~28.4 | CH₃ |

| C (CH₃)₃ | - | ~80.5 | Quat C |

| C =O | - | ~156.0 | Quat C |

| Azetidine C H₂ | ~4.1-4.3 (m, 4H) | ~58.0 | CH₂ |

| C3-C H₃ | ~1.70 (s, 3H) | ~22.5 | CH₃ |

| C 3 | - | ~42.0 | Quat C |

| C ≡N | - | ~120.0 | Quat C |

Note: These are predicted chemical shifts and may vary slightly based on solvent and experimental conditions.

2D NMR: Confirming the Connectivity

While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the atomic connections within the molecule.[12][16]

-

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It will definitively link the proton and carbon assignments listed in the table above. For example, the singlet at ~1.45 ppm will correlate with the carbon signal at ~28.4 ppm.

-

HMBC: This is the key experiment for establishing the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away.[16][17]

-

A crucial correlation will be observed between the C3-methyl protons (~1.70 ppm) and the quaternary C3 carbon (~42.0 ppm) and the nitrile carbon (~120.0 ppm).

-

Correlations from the azetidine methylene protons (~4.1-4.3 ppm) to the C3 quaternary carbon will confirm the ring structure.

-

Correlations from the tert-butyl protons (~1.45 ppm) to the Boc quaternary carbon (~80.5 ppm) and the carbamate carbonyl carbon (~156.0 ppm) will confirm the structure of the protecting group.

-

dot graph "HMBC_Correlations" { layout="neato"; node [shape="plaintext", fontname="Helvetica", fontsize="10"]; edge [penwidth="1.0", color="#EA4335", style="dashed", arrowhead="none", len=1.5];

// Define node positions for the molecular structure N1 [label="N", pos="0,0!"]; C2 [label="CH₂", pos="-1,0.5!"]; C3 [label="C", pos="0,1.5!"]; C4 [label="CH₂", pos="1,0.5!"]; C_Boc [label="C=O", pos="0,-1!"]; O_Boc [label="O", pos="1,-1.5!"]; C_tBu [label="C(CH₃)₃", pos="2,-2!"]; C_Me [label="CH₃", pos="-1,2!"]; C_CN [label="C≡N", pos="1,2!"];

// Draw bonds edge [penwidth="1.5", color="#202124", style="solid", arrowhead="none"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C_Boc; C_Boc -- O_Boc; O_Boc -- C_tBu; C3 -- C_Me; C3 -- C_CN;

// HMBC Correlations node [fontcolor="#4285F4"]; H_Me [label="H", pos="-1.3,2.3!"]; H_tBu [label="H", pos="2.3,-2.3!"]; H_Azetidine [label="H", pos="-1.3,0.2!"];

edge [penwidth="1.0", color="#EA4335", style="dashed", arrowhead="open", constraint=false]; H_Me -> C3 [label="³J"]; H_Me -> C_CN [label="³J"]; H_Me -> C2 [label="²J"]; H_tBu -> C_Boc [label="³J"]; H_tBu -> O_Boc [label="²J"]; H_Azetidine -> C3 [label="²J"]; } caption: "Key HMBC correlations for structural confirmation"

Conclusion

By systematically applying and integrating the data from Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of NMR experiments, the structure of this compound can be elucidated with a high degree of confidence. The HRMS data establishes the correct elemental formula, the FTIR spectrum confirms the presence of the critical nitrile and carbamate functional groups, and the 1D and 2D NMR data provide an unambiguous map of the atomic connectivity. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a prerequisite for the compound's use in further research and development.

References

-

AIP Publishing. (n.d.). Infrared Spectrum and Structure of Germyl Cyanide. The Journal of Chemical Physics. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Organic Chemistry, 79(17), 8047–8055. Retrieved from [Link]

-

All About Drugs. (2015). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

-

AIP Publishing. (n.d.). Infrared Spectra and Force Constants of Cyanoacetylene. The Journal of Chemical Physics. Retrieved from [Link]

-

Palotás, J., Daly, F. C., Douglas-Walker, T. E., & Campbell, E. K. (2024). Mid-infrared spectroscopy of 1-cyanonaphthalene cation for astrochemical consideration. Physical Chemistry Chemical Physics, 26(4), 2889-2894. Retrieved from [Link]

-

Smith, S. G., & Goodman, J. M. (2010). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 5(7), 1214–1226. Retrieved from [Link]

-

Wang, L., et al. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(15), 2786. Retrieved from [Link]

-

Alsindi, W. Z., et al. (2006). The Vibrational Spectra of the Cyanide Ligand Revisited: Terminal Cyanides. Inorganic Chemistry, 45(13), 5099–5109. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... [Image]. Retrieved from [Link]

-

Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-((Tert-butoxy_carbonyl_)-3-methylazetidine-3-carboxylic_acid]([Link]

-

Gopi, H., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3423–3430. Retrieved from [Link]

-

Kálai, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1056. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Retrieved from [Link]

-

Brewer, K. D., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 73(1-2), 25–35. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j) [Image]. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Li, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. Retrieved from [Link]

-

Stoyanova, M., et al. (2019). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin, 65(1), 3-11. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 3-((tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene)azetidine-1-carboxylate. PubChem. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link]

-

Chempure. (n.d.). 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid 95%. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

-

Gopi, H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 911–919. Retrieved from [Link]

-

Sciedco. (n.d.). 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic Acid, 5 g. Retrieved from [Link]

-

López-Sánchez, D., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 11(15), 2268. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. PubChem Lite. Retrieved from [Link]

Sources

- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. benchchem.com [benchchem.com]

- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. omicsonline.org [omicsonline.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

- 16. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC – All About Drugs [allfordrugs.com]

Spectroscopic Analysis of Azetidine Scaffolds: A Technical Guide to tert-butyl 3-cyanoazetidine-1-carboxylate

Preamble: Navigating Data Scarcity for Novel Derivatives

In the landscape of drug discovery and medicinal chemistry, substituted azetidines are prized three-dimensional scaffolds. The specific compound of interest, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate, represents a niche yet potentially valuable building block. However, a thorough search of public databases and commercial supplier information reveals a critical data gap: comprehensive, publicly available spectroscopic data for this specific methylated derivative is currently unavailable. Notably, major suppliers like Sigma-Aldrich explicitly state that analytical data is not collected for this compound, placing the onus of characterization on the end-user.

This guide, therefore, pivots to a closely related and structurally foundational analogue: tert-butyl 3-cyanoazetidine-1-carboxylate *. By providing a detailed spectroscopic analysis of this parent compound, we aim to equip researchers with a robust framework for understanding the core spectroscopic features of the 3-cyanoazetidine scaffold. The principles and data herein will serve as an authoritative baseline for researchers synthesizing and characterizing the methylated target or other novel derivatives. Throughout this guide, we will extrapolate and predict the spectral changes that the introduction of a methyl group at the C3 position would induce.

Introduction: The 3-Cyanoazetidine Moiety in Drug Discovery

The azetidine ring, a four-membered heterocyclic amine, is a bioisostere for various functional groups, offering improved physicochemical properties such as solubility and metabolic stability in drug candidates. The incorporation of a nitrile (cyano group) at the C3 position introduces a versatile chemical handle for further synthetic elaboration and a polar group capable of engaging in critical hydrogen bonding interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for facile deprotection under acidic conditions.

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize and validate the structure of tert-butyl 3-cyanoazetidine-1-carboxylate, a key intermediate in the synthesis of more complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For tert-butyl 3-cyanoazetidine-1-carboxylate, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Sweep Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Analysis

The expected ¹H NMR spectrum of tert-butyl 3-cyanoazetidine-1-carboxylate would exhibit three distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 - 4.4 | Triplet (t) | 2H | Azetidine CH₂ (H2/H4) | Protons on the carbons adjacent to the nitrogen are deshielded. They are coupled to the other pair of azetidine protons. |

| ~3.9 - 4.1 | Triplet (t) | 2H | Azetidine CH₂ (H2/H4) | The other pair of protons on the azetidine ring, coupled to the first set. |

| ~3.6 - 3.8 | Multiplet (m) | 1H | Azetidine CH (H3) | The proton at the C3 position, coupled to the four adjacent CH₂ protons. |

| 1.48 | Singlet (s) | 9H | tert-butyl CH₃ | The nine equivalent protons of the Boc protecting group show a characteristic singlet signal. |

Anticipated Spectral Changes for the Methylated Analogue: The introduction of a methyl group at the C3 position would lead to significant changes:

-

Disappearance of the H3 Signal: The multiplet between 3.6-3.8 ppm would vanish.

-

Appearance of a Methyl Singlet: A new singlet, integrating to 3H, would appear, likely in the range of 1.5-1.8 ppm.

-

Changes in Azetidine Proton Multiplicity: The two sets of azetidine CH₂ protons would no longer be coupled to a proton at C3. Their signals might simplify from complex multiplets to two distinct doublets (AB quartet system), each integrating to 2H, due to geminal coupling and the chiral center at C3.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and chemical environment of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: As per ¹H NMR.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Sweep Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.0 | Carbonyl C=O (Boc) | The carbonyl carbon of the carbamate group is highly deshielded. |

| ~118.0 | Cyano C≡N | The carbon of the nitrile group appears in this characteristic region. |

| ~80.5 | Quaternary C (Boc) | The quaternary carbon of the tert-butyl group. |

| ~50.0 | Azetidine CH₂ (C2/C4) | The two equivalent carbons of the azetidine ring adjacent to the nitrogen. |

| ~28.4 | tert-butyl CH₃ | The three equivalent methyl carbons of the Boc group. |

| ~25.0 | Azetidine CH (C3) | The carbon bearing the cyano group. |

Anticipated Spectral Changes for the Methylated Analogue:

-

Shift of the C3 Signal: The C3 carbon would become a quaternary carbon, and its chemical shift would likely move downfield due to the alpha-substitution effect of the methyl group.

-

Appearance of a Methyl Carbon Signal: A new signal for the C3-methyl carbon would appear, typically in the 15-25 ppm range.

NMR Workflow Diagram

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr), or the solid is mixed with KBr powder and pressed into a pellet.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Interpretation and Analysis

The IR spectrum provides clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2980-2950 | C-H stretch | Aliphatic (Boc & Azetidine) | Confirms the presence of sp³ C-H bonds. |

| ~2250 | C≡N stretch | Nitrile | A sharp, medium-intensity band characteristic of a cyano group. This is a key diagnostic peak. |

| ~1700 | C=O stretch | Carbamate (Boc) | A strong, sharp absorption confirming the presence of the Boc protecting group's carbonyl. |

| ~1400-1150 | C-N stretch & C-O stretch | Azetidine & Carbamate | A complex region of fingerprint bands confirming the core structure. |

Anticipated Spectral Changes for the Methylated Analogue: The IR spectrum of the methylated compound is expected to be very similar to the parent compound. The primary functional groups (nitrile, carbamate) remain the same, so their characteristic absorption bands will be present at nearly identical positions. The C-H stretching and bending regions might show subtle changes due to the addition of the methyl group, but these are generally less diagnostic.

Mass Spectrometry (MS)